3-Ethyl-1,3-benzoxazole-2(3H)-thione
Description
Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry
Benzoxazole is a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. This aromatic structure is a vital pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govjocpr.com The benzoxazole scaffold is prized for its relative stability and the reactive sites it possesses, which allow for functionalization. jocpr.com
Researchers have incorporated the benzoxazole nucleus into compounds designed to exhibit a wide spectrum of pharmacological effects. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. nih.govjocpr.comresearchgate.netnih.gov Its prevalence in compounds aimed at evaluating new therapeutic products underscores its importance as a foundational structure in the development of novel drugs. jocpr.com The development of efficient and novel synthesis methods for 2-substituted benzoxazole derivatives remains a crucial endeavor for the pharmaceutical industry. beilstein-journals.org
Importance of the Thione Moiety within Benzoxazole Systems
The replacement of the oxygen atom of a carbonyl group with a sulfur atom creates a thione (C=S). Thiones are organosulfur compounds that are often highly reactive and serve as valuable intermediates in organic synthesis. bohrium.com Within heterocyclic systems like benzoxazole, the thione group is of particular interest due to its influence on the molecule's chemical and biological characteristics.
A key feature of heterocyclic compounds bearing a 2-mercapto or thione group is their ability to exist in two tautomeric forms: the thiol and the thione. researchgate.netnih.gov This thiol-thione tautomerism can significantly affect the molecule's biological activity and how it interacts with biological targets. researchgate.netnih.gov In the case of 1,3-benzoxazole-2(3H)-thione, it exists in equilibrium with its tautomer, 2-mercaptobenzoxazole. nih.gov The thione functional group is crucial for the biological efficacy of many such compounds, contributing to activities like enzyme inhibition. researchgate.netnih.gov For instance, N-acylated benzoxazole-2-thiones have been investigated as potent inhibitors of bacterial hyaluronan lyase, an enzyme involved in the spread of infection. nih.gov
Overview of Current Academic Research Directions for N-Substituted Benzoxazole-2(3H)-thiones
Current academic research into N-substituted benzoxazole-2(3H)-thiones and related benzoxazolone derivatives is largely driven by the quest for new therapeutic agents. A significant portion of this research involves the synthesis of novel series of these compounds and the subsequent evaluation of their biological activities.
Key research directions include:
Antimicrobial Agents: A primary focus is the development of new antibacterial and antifungal drugs. nih.gov Scientists synthesize derivatives with various substitutions on the nitrogen atom and other parts of the benzoxazole ring to screen for potent antimicrobial activity against a range of pathogens. researchgate.netrdd.edu.iq
Anticancer Agents: The benzoxazole scaffold is a component of many compounds with antiproliferative properties. Researchers are actively designing and synthesizing N-substituted derivatives as potential anticancer agents, testing their efficacy against various human cancer cell lines. researchgate.net
Enzyme Inhibition: As noted, the benzoxazole-2-thione moiety is a promising scaffold for designing enzyme inhibitors. nih.gov Structure-based drug design is employed to create derivatives that can selectively bind to and inhibit the activity of specific enzymes, such as bacterial hyaluronan lyase. nih.govscilit.com
Anticonvulsant Activity: The structural framework of N-substituted benzoxazolones, which are structurally analogous to the thiones, has been explored for its potential in developing new anticonvulsant drugs. nih.gov
Chemical Data for 3-Ethyl-1,3-benzoxazole-2(3H)-thione
The following table provides key chemical and physical properties for the specific compound of focus.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 3-ethylbenzo[d]oxazole-2(3H)-thione, 3-ethyl-3H-benzooxazole-2-thione |
| CAS Number | 40888-01-5 |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
Data sourced from available chemical supplier information. chemsrc.com
Structure
3D Structure
Properties
CAS No. |
40888-01-5 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-ethyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3 |
InChI Key |
ZYIQBSQJADGVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1,3 Benzoxazole 2 3h Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Ethyl-1,3-benzoxazole-2(3H)-thione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide comprehensive insights into its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and benzoxazole (B165842) protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom, and a triplet for the terminal methyl protons (-CH₃), a characteristic pattern arising from spin-spin coupling. The aromatic protons of the benzoxazole ring system will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thione carbon (C=S) is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift, often in the range of 180-200 ppm. The carbons of the ethyl group will appear in the upfield region, while the aromatic carbons of the benzoxazole moiety will be observed in the intermediate region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl -CH₂ | ~4.0 (quartet) | ~35 |
| Aromatic C-H | 7.0 - 7.5 (multiplets) | 110 - 145 |
| Aromatic C-O | - | ~150 |
| Aromatic C-N | - | ~140 |
| C=S | - | ~180 |
Note: These are predicted values based on analogous structures and general chemical shift ranges.
To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their direct connection. Similarly, correlations between adjacent aromatic protons would help in assigning their specific positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.
While specific 2D NMR data for the title compound is not available in the provided search results, the application of these techniques is a standard and powerful methodology for the structural characterization of such heterocyclic systems neliti.com.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for the identification of functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the C=S (thione) stretching vibration, which typically appears in the region of 1300-1100 cm⁻¹ tubitak.gov.trnih.gov. The presence of the aromatic benzoxazole ring will give rise to C=C stretching vibrations in the 1610-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹ tubitak.gov.tr. The C-O-C stretching of the oxazole (B20620) ring is expected to show a strong band around 1250 cm⁻¹ esisresearch.org. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2980-2850 cm⁻¹ region nih.gov.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | > 3000 | Medium to Weak |
| Aliphatic C-H stretch (ethyl) | 2980 - 2850 | Medium |
| Aromatic C=C stretch | 1610 - 1450 | Medium to Strong |
| C=S stretch (thione) | 1300 - 1100 | Medium to Strong |
| C-O-C stretch (oxazole) | ~1250 | Strong |
| C-N stretch | 1350 - 1280 | Medium |
Note: These are expected ranges based on data from related compounds.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺˙ | This compound | Molecular Weight |
| [M - CH₂CH₃]⁺ | Benzoxazole-2-thione cation | M - 29 |
| [M - CS]⁺˙ | Ethylbenzoxazole radical cation | M - 44 |
| [C₇H₄NO]⁺ | Benzoxazolyl cation | 118 |
| [C₂H₅]⁺ | Ethyl cation | 29 |
Note: The relative intensities of these fragments would depend on their stability.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula from the exact mass. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
In the analysis of heterocyclic derivatives, such as those related to this compound, HRMS is typically performed using soft ionization techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For instance, the characterization of a 3-benzhydryl-1,3,4-thiadiazole-2(3H)-thione, a related sulfur-containing heterocycle, demonstrated the power of this technique. The calculated m/z for the protonated molecule [C₁₅H₁₃N₂S₂]⁺ was 285.0514, with the experimentally determined value being 285.0532, confirming the assigned molecular formula nih.gov. This level of precision is crucial for validating the synthesis of new chemical entities.
| Compound Class | Ion Formula | Calculated m/z | Found m/z | Reference |
| 1,3,4-Thiadiazole Derivative | [C₁₅H₁₃N₂S₂]⁺ | 285.0514 | 285.0532 | nih.gov |
| Tetronic Acid Derivative | [C₂₃H₂₆NO₅]⁺ | 396.1805 | 396.1801 | beilstein-journals.org |
| Tetronic Acid Derivative | [C₂₃H₂₈N₃O₄]⁺ | 410.2074 | 410.2092 | beilstein-journals.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of a broad range of organic molecules, including thermally labile and non-volatile compounds. It is particularly well-suited for characterizing benzoxazole derivatives due to its ability to generate intact molecular ions, typically protonated [M+H]⁺ or sodiated [M+Na]⁺ species, with minimal fragmentation. nih.gov
Studies on related enaminothiones have shown that under positive ESI conditions, spectra commonly exhibit peaks corresponding to [M+H]⁺, [M+Na]⁺, and even dimer ions like [2M+Na]⁺. nih.gov Conversely, in some cases involving thiones, ions corresponding to [M-H]⁺ can be dominant. nih.gov This variability in ionization behavior provides valuable structural information. For various benzoxazolone derivatives, mass spectra have confirmed the presence of the target compounds through the observation of [L+H]⁺ or [L+Na]⁺ ions. researchgate.net The choice of solvent and additives can be optimized to promote the formation of specific ion species, thereby enhancing the sensitivity and specificity of the analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is a cornerstone for the analysis of reaction mixtures and the confirmation of the purity and identity of synthesized compounds.
In the context of this compound derivatives, an LC/MS method would typically involve a reversed-phase HPLC column to separate the target compound from starting materials, byproducts, and other impurities. The eluent from the column is directly introduced into the ion source of the mass spectrometer (usually ESI). The mass spectrometer provides the molecular weight of the compound eluting at a specific retention time, thus confirming its identity. Simultaneously, the area of the chromatographic peak can be used to assess the purity of the sample. This technique is crucial for ensuring that compounds subjected to further studies are of sufficient purity.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides a fundamental and quantitative confirmation of a compound's elemental composition and, by extension, its empirical formula. This technique measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's stoichiometric purity and identity. nih.gov
This method has been routinely applied to verify the structures of numerous heterocyclic thione derivatives. For example, the synthesis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione was validated by elemental analysis, where the found percentages of C, H, and N closely matched the calculated values. nih.gov Similarly, various 1,3,4-oxadiazole-2(3H)-thione derivatives have had their proposed structures confirmed through this classical analytical method. nih.gov
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | C₉H₁₀N₂S | C | 60.64 | 60.61 | nih.gov |
| H | 5.65 | 5.65 | nih.gov | ||
| N | 15.72 | 15.69 | nih.gov | ||
| 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | C₂₁H₂₁Cl₂N₃OS | C | 58.07 | 58.24 | nih.gov |
| H | 4.87 | 4.91 | nih.gov | ||
| N | 9.67 | 9.85 | nih.gov | ||
| S | 7.38 | 7.55 | nih.gov | ||
| 2-(5-Nitrobenzo[d]oxazol-2-yl-thio)-N-phenylacetamide | C₁₅H₁₁N₃O₄S | C | 54.71 | 54.69 | researchgate.net |
| H | 3.37 | 3.30 | researchgate.net | ||
| N | 12.76 | 12.75 | researchgate.net | ||
| S | 9.73 | 9.70 | researchgate.net |
X-ray Diffraction Studies
For derivatives of this compound, obtaining suitable single crystals allows for unambiguous structural elucidation via X-ray crystallography. mdpi.com A closely related structure, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, was analyzed, revealing two crystallographically independent but nearly planar molecules in the asymmetric unit. nih.gov Such studies confirm the core heterocyclic structure and the conformation of substituents. The data obtained from the diffraction experiment are used to refine a structural model, resulting in a set of crystallographic parameters that define the molecule's geometry.
| Compound | 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione nih.gov |
| Molecular Formula | C₉H₁₀N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.973 (3) |
| b (Å) | 10.518 (2) |
| c (Å) | 12.395 (3) |
| β (°) | 99.85 (3) |
| Volume (ų) | 1794.1 (7) |
| Z | 8 |
Beyond individual molecular structures, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of noncovalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. rsc.org Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.
Computational and Theoretical Investigations on 3 Ethyl 1,3 Benzoxazole 2 3h Thione Systems
Density Functional Theory (DFT) Applications in Molecular Structure Elucidation
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the structural and electronic properties of various chemical systems, including heterocyclic compounds like 3-Ethyl-1,3-benzoxazole-2(3H)-thione. espublisher.comresearchgate.net DFT methods, particularly those employing hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP), are frequently used to achieve a balance between accuracy and computational cost. researchgate.netnih.govmdpi.com These calculations provide detailed insights into the molecular geometry, vibrational frequencies, and electronic characteristics of the molecule in its ground state. researchgate.netnih.gov
For benzoxazole (B165842) derivatives, DFT is instrumental in confirming experimentally determined structures and elucidating electronic properties that govern their reactivity. sciety.org Quantum chemical calculations using functionals like B3LYP with Pople-type basis sets are standard for geometry optimization and frequency calculations in related heterocyclic compounds. nih.gov This theoretical approach allows for the precise determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The theoretical data obtained from DFT calculations on benzoxazole systems consistently show good agreement with experimental results, such as those from X-ray crystallography, thereby validating the computational models used. researchgate.netresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
The geometry of this compound is characterized by a fused ring system composed of a benzene (B151609) ring and an oxazole (B20620) ring. Computational studies on analogous benzimidazole (B57391) and benzoxazole structures reveal that this fused bicyclic system is nearly planar. researchgate.netnih.govresearchgate.net Geometry optimization using DFT methods helps to find the most stable energetic conformation of the molecule.
For the 3-ethyl derivative, a key aspect of the conformational analysis is the orientation of the ethyl group relative to the plane of the benzoxazole ring. The rotation around the N-C bond of the ethyl group determines its spatial arrangement. In similar structures, such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the ethyl group is positioned relative to the fused ring, with specific torsion angles defining its orientation. nih.govresearchgate.net For this compound, theoretical calculations would similarly predict the most stable rotamer of the ethyl group, which is typically a staggered conformation to minimize steric hindrance. The planarity of the core ring structure is largely maintained, with only minor deviations from the plane observed for the sulfur and substituent atoms. researchgate.netnih.gov
Tautomerism and Energetic Landscapes
The enthalpy of formation is a critical thermodynamic property that quantifies the stability of a compound. For the parent compound, 3H-1,3-benzoxazole-2-thione, both experimental and theoretical values have been determined. Experimental measurements using rotary bomb combustion calorimetry and the Knudsen effusion technique for sublimation enthalpy have established the gas-phase standard molar enthalpy of formation. researchgate.net
High-level theoretical calculations, such as the G3 composite method, have also been employed to compute the enthalpy of formation. researchgate.net These computational results have shown excellent agreement with experimental data, reinforcing the reliability of the theoretical models. researchgate.netresearchgate.net For 3H-1,3-benzoxazole-2-thione, the experimentally determined gas-phase enthalpy of formation at 298.15 K is (42.0 ± 2.7) kJ·mol⁻¹. researchgate.netresearchgate.net The addition of an ethyl group to the nitrogen at position 3 would alter this value, a change that can be accurately predicted using similar high-level computational methods.
Table 1: Experimental and G3-Calculated Gas-Phase Enthalpy of Formation for 3H-1,3-benzoxazole-2-thione at T = 298.15 K Data sourced from references researchgate.netresearchgate.net.
| Method | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |
|---|---|
| Experimental (Calorimetry and Knudsen Effusion) | 42.0 ± 2.7 |
| Theoretical (G3 Calculation) | Excellent agreement with experimental value |
Heterocyclic compounds containing a thioamide moiety, such as the benzoxazole-2-thione system, can theoretically exist in two tautomeric forms: the thione form (-NH-C=S) and the thiol form (-N=C-SH). nih.govscispace.com This equilibrium is a fundamental aspect of their chemistry. nih.gov For the parent compound, 1,3-benzoxazole-2(3H)-thione, both experimental and computational studies have concluded that the thione tautomer is significantly more stable than its thiol counterpart. nih.govresearchgate.net Computational results suggest the thione form is more stable by approximately 20-28 kJ·mol⁻¹. researchgate.net This preference for the thione form is a general observation in many simple thioamides and related heterocyclic systems. scispace.comias.ac.in
In the case of this compound, the presence of the ethyl group on the nitrogen atom at position 3 effectively "locks" the molecule into the thione form. The substitution removes the proton from the nitrogen atom, thereby preventing the prototropic shift required for tautomerization to the thiol form. Consequently, this compound exists exclusively as the thione isomer.
Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of this compound can be analyzed using global reactivity descriptors derived from DFT. These descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
Chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher kinetic stability and lower chemical reactivity. researchgate.net
The electrophilicity index (ω) measures the propensity of a species to accept electrons. These parameters are crucial for predicting how a molecule will interact with other reagents and for understanding its reaction mechanisms. nih.gov While specific values for this compound are not detailed in the provided literature, the methodology for their calculation via DFT is well-established for similar heterocyclic systems. mdpi.commdpi.com The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com
Table 2: Conceptual DFT-Derived Reactivity Descriptors This table explains the concepts and their derivation from HOMO and LUMO energies.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; related to reactivity. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | Measures the ability of a molecule to act as an electrophile. |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, an NBO analysis would provide a detailed understanding of its electronic structure, revealing the extent of electron delocalization, which is crucial for its stability and reactivity.
The analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis-type NBO (acceptor). A higher E(2) value indicates a stronger interaction and greater electron delocalization.
In the context of the benzoxazole-2-thione core, significant delocalization is expected. Key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms of the oxazole ring, the π-electrons of the fused benzene ring, and the π-system of the thione (C=S) group. For the parent compound, benzo[d]oxazole-2-thiol, which is a tautomer of the core structure of this compound, studies on related structures have highlighted strong resonance effects. rsc.org For instance, interactions such as the delocalization of the oxygen lone pair into the π* orbitals of the C=N bond and the benzene ring contribute significantly to the stability of the molecule. rsc.org Similarly, the lone pairs on the sulfur atom are expected to participate in significant resonance with the oxazole group. rsc.org
The introduction of the ethyl group at the N3 position would likely introduce further electronic effects. The NBO analysis would elucidate how the electron-donating nature of the ethyl group influences the electron density distribution and the delocalization within the benzoxazole ring system. This would be reflected in the stabilization energies associated with hyperconjugative interactions between the C-C and C-H bonds of the ethyl group and the antibonding orbitals of the heterocyclic ring.
A hypothetical data table from an NBO analysis for this compound might look like the following, illustrating the types of interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | π* (C2-N3) | Data not available |
| LP (N3) | π* (C2-S) | Data not available |
| LP (S) | π* (C2-N3) | Data not available |
| π (C4-C5) | π* (C6-C7) | Data not available |
| σ (C-H)ethyl | σ* (N3-C)ring | Data not available |
Note: Specific E(2) values for this compound are not available in the searched literature. The table represents the types of interactions that would be quantified.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Vibrational frequency calculations are a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT). For this compound, theoretical vibrational analysis would provide a set of vibrational modes and their corresponding frequencies.
Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. By correlating these calculated frequencies with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be achieved. This correlation is crucial for confirming the molecular structure and understanding the nature of the chemical bonds.
For a molecule like this compound, characteristic vibrational modes would include:
C=S stretching: The thione group would exhibit a characteristic stretching frequency.
Benzoxazole ring vibrations: These would include C-N, C-O, and C=C stretching modes within the heterocyclic and aromatic rings.
Ethyl group vibrations: C-H stretching (symmetric and asymmetric) and bending modes of the methyl and methylene (B1212753) groups.
Aromatic C-H vibrations: Stretching and out-of-plane bending modes of the C-H bonds on the benzene ring.
Due to the approximations inherent in computational methods, calculated vibrational frequencies often show systematic deviations from experimental values. Therefore, it is common practice to scale the calculated frequencies using an appropriate scaling factor to improve the agreement with experimental data.
A detailed vibrational analysis would allow for the unambiguous assignment of each peak in the experimental spectrum to a specific molecular motion, providing a deeper insight into the molecule's structural and bonding characteristics.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| ν(C=S) | Data not available | Data not available | Thione stretch |
| ν(C-N) | Data not available | Data not available | C-N stretch in oxazole ring |
| ν(C-O) | Data not available | Data not available | C-O stretch in oxazole ring |
| ν(C=C)aromatic | Data not available | Data not available | Aromatic ring stretch |
| ν(C-H)ethyl | Data not available | Data not available | Ethyl group C-H stretch |
| δ(C-H)aromatic | Data not available | Data not available | Aromatic C-H out-of-plane bend |
Note: Specific calculated and experimental frequencies for this compound are not available in the searched literature. This table illustrates how such data would be presented.
Molecular Dynamics Simulations for Conformational Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule.
For this compound, MD simulations would be particularly useful for exploring the conformational freedom of the ethyl group attached to the nitrogen atom. The rotation around the N-CH2 and CH2-CH3 bonds can lead to different conformers with varying energies and populations. MD simulations can sample these different conformations and help identify the most stable or predominant ones under specific conditions (e.g., in a particular solvent or at a certain temperature).
Key insights that could be gained from MD simulations of this compound include:
Conformational Preferences: Identification of the preferred orientation of the ethyl group relative to the benzoxazole ring. This can be analyzed by monitoring the distribution of relevant dihedral angles over the simulation time.
Molecular Flexibility: Quantifying the flexibility of different parts of the molecule, such as the torsional motion of the ethyl group and the out-of-plane vibrations of the ring system.
Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces that govern the condensed-phase properties of the compound.
The results from MD simulations are often visualized through trajectories and analyzed statistically to extract quantitative data, such as radial distribution functions, root-mean-square deviation (RMSD), and potential energy surfaces. This information is invaluable for understanding the link between the molecular structure and the macroscopic properties of the material. While specific studies on 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione have been conducted, providing insights into the orientation of the ethyl group in a similar heterocyclic system, direct MD simulation data for this compound is not currently available. mdpi.com
| Simulation Parameter | Value/Description |
| System | This compound in solvent |
| Force Field | Data not available |
| Simulation Time | Data not available |
| Temperature | Data not available |
| Pressure | Data not available |
| Key Dihedral Angle(s) Monitored | C2-N3-Cethyl-Cethyl |
Note: This table outlines the typical parameters for an MD simulation; specific values for this compound are not available in the searched literature.
Coordination Chemistry of 3 Ethyl 1,3 Benzoxazole 2 3h Thione As a Ligand
Ligand Design Principles for Metal Complexation
The design of ligands is a fundamental aspect of coordination chemistry, aiming to create molecules that can selectively and stably bind to specific metal ions. mdpi.com The effectiveness of a ligand is governed by several key principles, which are applicable to 3-Ethyl-1,3-benzoxazole-2(3H)-thione.
One of the primary considerations in ligand design is the nature of the donor atoms, which are the atoms in the ligand that directly bond to the metal ion. In this compound, the potential donor atoms are the exocyclic thione sulfur atom and the heterocyclic nitrogen and oxygen atoms. The hard and soft acid-base (HSAB) theory is a useful guideline for predicting the strength of the metal-ligand bond. biointerfaceresearch.comlibretexts.org Hard acids (metal ions) prefer to bind to hard bases (donor atoms), while soft acids prefer soft bases. biointerfaceresearch.comlibretexts.org The sulfur atom in the thione group is a soft donor, making it a good candidate for coordinating with soft metal ions such as Ag(I), Hg(II), and Cd(II). researchgate.net The nitrogen atom is a borderline donor, allowing for coordination with a broader range of transition metals.
The chelate effect is another important principle in ligand design. biointerfaceresearch.com It describes the enhanced stability of a metal complex containing a polydentate ligand (a ligand that binds to the metal ion through more than one donor atom) compared to a complex with analogous monodentate ligands. biointerfaceresearch.com this compound has the potential to act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a stable five-membered chelate ring with a metal ion. This chelation would significantly increase the thermodynamic stability of the resulting complex. biointerfaceresearch.com
Elucidation of Coordination Modes Involving the Thione Sulfur and Heterocyclic Nitrogen/Oxygen Atoms
Heterocyclic thiones like this compound are versatile ligands due to the presence of multiple potential donor atoms, leading to various possible coordination modes. researchgate.net The primary coordination sites are the exocyclic thione sulfur atom and the heterocyclic nitrogen atom. The lone pairs on the heterocyclic oxygen atom are generally considered to be involved in the resonance of the aromatic system, making them less available for coordination. nih.gov
The most common coordination mode for similar heterocyclic thiones is as a monodentate ligand through the soft thione sulfur atom. researchgate.net This is particularly prevalent with soft metal ions that have a high affinity for sulfur donors. In this mode, the ligand would be terminally bonded to the metal center.
However, the proximity of the heterocyclic nitrogen atom to the thione group allows for the possibility of chelation, where the ligand acts as a bidentate N,S-donor. This results in the formation of a stable five-membered ring, a favorable arrangement in coordination chemistry. This bidentate coordination has been observed in complexes of related heterocyclic thiones with various transition metals. researchgate.net
Another potential coordination mode is bridging, where the thione sulfur atom coordinates to two different metal centers simultaneously. This can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands in the system.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The stoichiometry of the reactants can be varied to control the ligand-to-metal ratio in the resulting complex. Gentle heating or refluxing may be necessary to facilitate the reaction. ijper.org The resulting metal complexes can then be isolated by cooling the reaction mixture, followed by filtration, washing, and drying.
Characterization of the synthesized complexes is essential to determine their composition, structure, and properties. Elemental analysis provides the empirical formula of the complex. Spectroscopic techniques are invaluable for elucidating the coordination environment of the metal ion.
Ultraviolet-visible (UV-Vis) spectroscopy is a useful tool for probing the electronic transitions within the metal complexes. The coordination of the ligand to the metal ion can lead to shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metal complexes. tsijournals.com These spectral changes provide evidence of complex formation and can offer insights into the geometry of the coordination sphere.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum can provide detailed information about the electronic structure and the coordination environment of the paramagnetic metal ion. researchgate.netmdpi.comresearchgate.net The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to identify the donor atoms coordinated to the metal and to determine the geometry of the complex. rsc.org For instance, an axial EPR signal is often indicative of a square-planar or square-pyramidal geometry for a Cu(II) complex. researchgate.net
The geometry of the metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For complexes of this compound, common geometries could include tetrahedral, square planar, or octahedral, depending on the metal ion and the number of coordinated ligands. researchgate.netdiscoveryjournals.org X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline complex, providing precise bond lengths and angles.
Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes. mdpi.com For complexes with paramagnetic metal ions, the magnetic moment can be calculated from the magnetic susceptibility data. This value provides information about the number of unpaired electrons and the spin state of the metal ion, which can help to deduce the geometry of the complex. dalalinstitute.com For example, the magnetic moment of a high-spin octahedral Co(II) complex is typically in the range of 4.3-5.2 Bohr magnetons, while a square planar Co(II) complex would have a lower magnetic moment.
Table 1: Expected Spectroscopic and Magnetic Properties of Hypothetical Metal Complexes with this compound
| Metal Ion | Expected Geometry | Expected UV-Vis Transitions | Expected EPR Signature | Expected Magnetic Moment (µB) |
|---|---|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | d-d transitions, LMCT | Anisotropic signal with g|| > g⊥ ≈ 2.0 | ~1.7 - 2.2 |
| Ni(II) | Octahedral / Square Planar | d-d transitions | Paramagnetic (Octahedral) / Diamagnetic (Square Planar) | ~2.8 - 4.0 (Octahedral) / 0 (Square Planar) |
| Co(II) | Octahedral / Tetrahedral | d-d transitions | Paramagnetic | ~4.3 - 5.2 (Octahedral) / ~4.0 - 4.8 (Tetrahedral) |
| Zn(II) | Tetrahedral | LMCT | Diamagnetic (EPR silent) | 0 |
Stability and Reactivity Studies of Metal-Ligand Adducts
The stability of metal complexes is a critical factor in their potential applications. The thermodynamic stability of a complex is related to the equilibrium constant for its formation. libretexts.org As discussed earlier, the chelate effect would contribute significantly to the stability of complexes where this compound acts as a bidentate ligand. biointerfaceresearch.com The stability of the metal-ligand adducts can be studied in solution using techniques such as potentiometric titration or spectrophotometric methods to determine the formation constants.
The kinetic stability, or inertness, of a complex refers to the rate at which it undergoes ligand exchange reactions. libretexts.org Complexes that are thermodynamically stable are often also kinetically inert. The reactivity of the coordinated this compound ligand may be altered upon complexation. For example, coordination to a metal ion can make the ligand more susceptible to nucleophilic or electrophilic attack. The study of the reactivity of these metal-ligand adducts could reveal potential applications in catalysis or as synthons for further chemical transformations.
Chemical Reactivity and Transformation Pathways of the 3 Ethyl 1,3 Benzoxazole 2 3h Thione Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring System
While direct electrophilic substitution on the 3-Ethyl-1,3-benzoxazole-2(3H)-thione is not extensively documented, the synthesis of substituted benzoxazoles often proceeds through the cyclization of pre-substituted 2-aminophenols. nih.gov This suggests that functionalization of the benzene (B151609) ring is typically achieved before the formation of the benzoxazole core.
Nucleophilic substitution reactions on the benzoxazole ring are less common due to the electron-rich nature of the aromatic system. However, the C2 position is activated towards nucleophilic attack, a reactivity that is intrinsically linked to the chemistry of the exocyclic thione group.
Reactions Involving the Exocyclic Thione Functional Group (e.g., Oxidation, Reduction)
The exocyclic thione group is the most reactive site in the this compound molecule. It exists in tautomeric equilibrium with its thiol form, 3-ethyl-1,3-benzoxazole-2-thiol, although the thione form is generally more stable. nih.gov This tautomerism is crucial for its reactivity, particularly its behavior as a nucleophile.
S-Alkylation and Acylation: The sulfur atom of the thione/thiol group is a soft nucleophile and readily undergoes reactions with various electrophiles. For instance, 2-mercaptobenzoxazole, the parent compound, reacts with ethyl chloroacetate (B1199739) to yield ethyl 2-(benzoxazol-2-ylthio)acetate. researchgate.netmdpi.com Similarly, it reacts with 2-chloroacetyl chloride to give 2-chloroacetyl thio benzoxazole. uobaghdad.edu.iq The benzylation of benzoxazole-2-thiones with 3,5-di-tert-butyl-4-hydroxybenzyl acetate (B1210297) has also been reported to occur at the sulfur atom under kinetically controlled conditions. bakhtiniada.ru These reactions highlight the propensity of the exocyclic sulfur to participate in nucleophilic substitution reactions.
| Electrophile | Reagents and Conditions | Product | Reference |
| Ethyl 2-chloroacetate | K2CO3, dry acetone | Ethyl 2-(benzoxazol-2-ylthio)acetate | researchgate.net |
| 2-Chloroacetyl chloride | - | 2-Chloroacetyl thio benzoxazole | uobaghdad.edu.iq |
| 3,5-Di-tert-butyl-4-hydroxybenzyl acetate | - | S-benzylated product | bakhtiniada.ru |
Oxidation: While specific studies on the oxidation of this compound are not detailed in the provided search results, analogous heterocyclic thiones can be oxidized. For example, oxidation can lead to the formation of disulfide bridges between two molecules.
Reduction: Information regarding the specific reduction of the thione group in this scaffold is not available in the provided results. Generally, reduction of a thione can lead to the corresponding methylene (B1212753) group, but this transformation would require potent reducing agents.
Cycloaddition Reactions and Ring Transformations
The benzoxazole scaffold can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. A notable example is the phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. nih.gov This reaction results in the formation of benzopyrrolo-oxazolone coupling products, demonstrating the ability of the benzoxazole ring to act as a partner in cycloaddition reactions. nih.gov While this specific reaction does not involve the thione group, it underscores the potential of the core ring system to undergo such transformations.
The exocyclic C=S double bond of the thione group also has the potential to participate in cycloaddition reactions, for example, as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. However, specific examples for this compound were not found in the provided search results.
Ring transformation reactions of the this compound scaffold are not extensively reported. Such transformations would likely involve cleavage of the oxazole (B20620) ring, which is generally stable.
Investigation of Reaction Mechanisms for Derivative Formation
The formation of derivatives of this compound proceeds through well-established reaction mechanisms.
S-Alkylation and S-Acylation: The reaction of the thione/thiol group with alkyl or acyl halides is a classic example of a nucleophilic substitution reaction. The sulfur atom, in its more nucleophilic thiol form, attacks the electrophilic carbon of the halide, leading to the displacement of the leaving group in an SN2 manner. The use of a base, such as potassium carbonate, facilitates the deprotonation of the thiol, enhancing its nucleophilicity. mdpi.com
[3 + 2] Cycloaddition: The mechanism of the phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with a cyclopropenone is proposed to involve the initial activation of the cyclopropenone by the phosphine (B1218219) catalyst to form a zwitterionic intermediate. nih.gov This intermediate then progresses to a ketene (B1206846) ylide. A nucleophilic dearomative attack from the benzoxazole coupling partner onto the ketene ylide generates another intermediate, which rapidly cyclizes to form the final product, regenerating the phosphine catalyst. nih.gov
Formation of 2-Substituted Benzoxazoles: A general mechanism for the synthesis of 2-substituted benzoxazoles involves the Tf2O-promoted electrophilic activation of tertiary amides. mdpi.comnih.gov The amide reacts with triflic anhydride (B1165640) (Tf2O) to form a highly reactive amidinium salt. The amino group of a 2-aminophenol (B121084) then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to afford the 2-substituted benzoxazole. mdpi.comnih.gov
Comparative Reactivity Studies with Structurally Analogous Heterocycles (e.g., Benzothiazoles)
The reactivity of this compound can be better understood by comparing it with its sulfur analogue, 3-Ethyl-1,3-benzothiazole-2(3H)-thione. The replacement of the oxygen atom with a sulfur atom in the heterocyclic ring leads to notable differences in their chemical and physical properties.
Reactivity:
Nucleophilicity: The exocyclic sulfur atom in both scaffolds is nucleophilic. However, the nature of the endocyclic heteroatom (O vs. S) can influence the electron density distribution in the ring and on the exocyclic sulfur, potentially leading to differences in nucleophilicity and reactivity.
Reaction with Amines: The reaction of 2-mercaptobenzothiazole (B37678) with diamines like hydrazine (B178648) can lead to the cleavage of the thiazole (B1198619) ring to form o-aminobenzenethiol. tandfonline.com This type of ring-opening reaction is less commonly reported for 2-mercaptobenzoxazoles under similar conditions, suggesting a higher stability of the oxazole ring in this context.
Biological Activity: Comparative studies have shown that the difference between the oxygen and sulfur heteroatom can have a significant impact on the biological activity of the resulting derivatives. For instance, in a study on substituted benzoxazole/benzthiazole-2-thiones, the inhibition of monoamine oxidase was found to be greater with the benzothiazole (B30560) derivatives compared to their benzoxazole counterparts. lookchem.com
These differences in reactivity and properties are attributed to the differences in electronegativity, size, and ability to participate in π-bonding between oxygen and sulfur.
Applications in Materials Science and Analytical Chemistry for 3 Ethyl 1,3 Benzoxazole 2 3h Thione Derivatives
Development of Electrochemical Sensing Platforms
While direct research on 3-Ethyl-1,3-benzoxazole-2(3H)-thione for electrochemical sensing is limited, the broader class of mercapto-substituted heterocyclic compounds has been investigated for this purpose. For instance, studies on 2-mercapto-1,3,4-thiadiazole derivatives using carbon paste electrodes have demonstrated their electrochemical activity. nih.gov These compounds exhibit oxidation peaks that are pH-dependent, a characteristic that can be harnessed for the development of sensors. nih.gov The oxidation process for these mercapto-thiadiazoles is attributed to the formation of disulfides. nih.gov
The electrochemical behavior of these related compounds suggests that the sulfur atom in the thione group of this compound could also provide a redox-active site. This potential allows for its application in creating sensitive and selective electrochemical sensors for various analytes. The ethyl group on the nitrogen atom can further be modified to tune the solubility and electronic properties of the molecule, thereby influencing its performance as a sensing material.
Incorporation into Polymer Modified Electrodes and Materials
The parent compound, benzoxazole-2-thiol, which exists in tautomeric equilibrium with benzoxazole-2(3H)-thione, has been identified as a versatile precursor for creating polymer modified electrodes. nih.gov This suggests that this compound and its derivatives can be electropolymerized or incorporated into polymer matrices to create functionalized surfaces. These modified electrodes can exhibit enhanced catalytic activity, improved stability, and selectivity towards specific analytes.
The incorporation of these benzoxazole (B165842) derivatives into polymers can lead to materials with novel properties. For example, the presence of the benzoxazole moiety can enhance the thermal stability and mechanical properties of the polymer. Furthermore, the thione group can act as a coordination site for metal ions, opening up possibilities for the development of metal-sensing materials or catalysts.
Exploration as Optical Materials and Fluorescent Probes
Derivatives of the benzoxazole core structure are well-known for their fluorescent properties. Specifically, compounds based on the 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) scaffold, which are structurally related to benzoxazoles, have been extensively studied as fluorophores. frontiersin.orgnih.govresearchgate.net These materials often exhibit strong fluorescence emission, large Stokes shifts, and high extinction coefficients. nih.govresearchgate.net
For instance, certain 2,1,3-benzoxadiazole derivatives display absorption maxima in the visible region and strong solvent-dependent fluorescence in the bluish-green region. frontiersin.orgnih.gov Their photophysical properties are often attributed to intramolecular charge transfer (ICT) states. frontiersin.orgnih.gov The electrochemical and optical band gaps of these materials show a strong correlation, which is a crucial parameter in the design of optoelectronic devices. frontiersin.orgnih.gov
These findings suggest a significant potential for derivatives of this compound as optical materials. The benzoxazole core can serve as the fluorophore, while modifications at the ethyl group or the benzene (B151609) ring can be used to fine-tune the absorption and emission characteristics. This makes them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemosensors.
| Property | Value | Compound Class |
| Absorption Maximum | ~419 nm | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
| Fluorescence Emission | Bluish-green region | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
| Stokes' Shift | ~3,779 cm⁻¹ | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
| Electrochemical Band Gap | 2.48–2.70 eV | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
| Optical Band Gap | 2.64–2.67 eV | 2,1,3-Benzoxadiazole Derivatives frontiersin.orgnih.gov |
Utilization as Versatile Synthetic Building Blocks in Organic Synthesis
Benzoxazole-2-thiol and its thione tautomer are recognized as valuable and versatile building blocks in heterocyclic synthesis. nih.gov The presence of multiple reactive sites—the nitrogen and sulfur atoms—allows for a variety of chemical transformations. This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems.
It can be synthesized from precursors such as o-(ethylamino)phenol (B1593760) and thiophosgene, or from 2-Benzoxazolethione. chemsrc.com In turn, it can be used to prepare a range of downstream products. The thione group can undergo reactions such as alkylation, oxidation, and cycloaddition, leading to the formation of new ring systems with potential biological or material applications. The ethyl group provides a handle for further functionalization, enhancing the structural diversity of the resulting compounds.
| Precursor | Product |
| o-(ethylamino)phenol | This compound chemsrc.com |
| 2-Benzoxazolethione | This compound chemsrc.com |
| Thiophosgene | This compound chemsrc.com |
| N,N'-Thiocarbonyldiimidazole | This compound chemsrc.com |
Industrial Applications (e.g., Rubber Vulcanization Processes)
In the rubber industry, sulfur vulcanization is a critical process, and accelerators are essential for controlling the rate and efficiency of the cross-linking reactions. Thiazole-based compounds, such as 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are widely used as primary accelerators. lusida.com They offer a good balance of processing safety and cure rate. lusida.com
While direct evidence for the use of this compound as a primary vulcanization accelerator is not widespread, its structural similarity to established thiazole (B1198619) accelerators suggests its potential in this field. The presence of the thione moiety is crucial for the accelerating activity. Related compounds, such as 3-methylthiazolidine-2-thione, have been patented as part of vulcanization accelerating mixtures. google.com The mechanism of action for these accelerators involves complex reactions with sulfur and the rubber polymer, leading to the formation of sulfidic cross-links. lusida.com The specific structure of the accelerator influences the scorch time, cure rate, and the properties of the final vulcanized product.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Ethyl-1,3-benzoxazole-2(3H)-thione?
Methodological Answer:
The synthesis of benzoxazole-thione derivatives typically involves cyclization reactions of substituted precursors. A general approach includes:
- Haloketone Reactivity : Reacting haloketones (e.g., phenacyl bromide) with dithiocarbamates or thioureas under nucleophilic conditions, followed by intramolecular cyclization (e.g., via nitrogen attack at the carbonyl carbon) .
- Catalysis : Potassium iodide (KI) can catalyze the formation of thione derivatives, improving yield and reaction efficiency .
- One-Pot Strategies : Optimize reaction conditions (solvent, temperature) to avoid intermediate isolation, as demonstrated for structurally analogous thiazole-thiones .
Note : For 3-Ethyl substitution, introduce the ethyl group early via alkylation of the precursor or use pre-functionalized starting materials.
Advanced: How can computational modeling resolve tautomeric equilibria in this compound?
Methodological Answer:
Thione-thiol tautomerism can be studied using:
- Density Functional Theory (DFT) : Calculate energy barriers and relative stability of tautomers. Basis sets like B3LYP/6-311++G(d,p) are effective for geometry optimization and vibrational analysis .
- Solvent Effects : Include polarizable continuum models (PCM) to assess solvent-assisted tautomerism (e.g., DMSO stabilizes thiol forms via hydrogen bonding) .
- Molecular Dynamics (MD) : Simulate dynamic behavior in explicit solvents to observe tautomeric shifts over time .
Experimental Validation : Compare computational results with IR/Raman spectroscopy (C=S vs. S-H stretches) and NMR chemical shifts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR/Raman : Detect C=S (1050–1250 cm⁻¹) and N–C=S (700–750 cm⁻¹) vibrations to confirm thione structure .
- Mass Spectrometry : Use HRMS (ESI-TOF) for molecular ion validation and fragmentation patterns.
Advanced: How to design a crystallographic study for this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to grow single crystals.
- Data Collection : Employ Mo Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters:
- Twinning Analysis : For imperfect crystals, apply SHELXL’s TWIN/BASF commands .
Advanced: What in vitro assays evaluate the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., GSK3β) using ATP-competitive assays. Reference ligand 5-(pentafluoro-sulfanyl)-1,3-benzoxazole-2(3H)-thione showed binding to β-catenin in ¹⁹F NMR studies .
- Antimicrobial Activity : Use microdilution assays (e.g., Pheratima posthuma for antihelminthic activity, as in oxadiazole-thione analogs) .
- Cytotoxicity : MTT assays on cancer cell lines, with IC₅₀ determination .
Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and error analysis .
Advanced: How does this compound interact with transition metals?
Methodological Answer:
- Coordination Chemistry : The thione sulfur acts as a soft ligand. Synthesize Pd(II) complexes by reacting with [PdCl₂(phen)] in ethanol/water. Characterize via:
- X-ray Absorption Spectroscopy (XAS) : Determine bond lengths and oxidation states in metal complexes.
Basic: How to address contradictory spectral data in tautomerism studies?
Methodological Answer:
- Controlled Experiments : Compare spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to isolate solvent effects .
- Theoretical vs. Experimental Correlation : Overlay computed IR/Raman spectra (from Gaussian outputs) with experimental data to resolve ambiguities .
- Variable-Temperature NMR : Detect dynamic tautomerism by observing signal coalescence at higher temperatures .
Advanced: What strategies improve reaction selectivity in derivative synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) during alkylation/arylation steps .
- Microwave-Assisted Synthesis : Reduce side reactions via rapid, uniform heating (e.g., 30-minute reactions vs. 24-hour conventional) .
- Catalytic Screening : Test transition metals (e.g., Pd for Suzuki couplings) or organocatalysts to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
